2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
CAS No.:
Cat. No.: VC15849958
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-6-5-7-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1 |
| Standard InChI Key | QOTRYDVMFBFIOH-AXDSSHIGSA-N |
| Isomeric SMILES | CCN([C@H]1CCCN(C1)C)C(=O)C(C)N |
| Canonical SMILES | CCN(C1CCCN(C1)C)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide (IUPAC name: 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide) is a chiral compound with the molecular formula C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol. Its structure comprises three key components:
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A (3S)-1-methylpiperidin-3-yl group, which introduces stereochemical complexity and influences receptor interactions.
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An ethyl substituent on the amide nitrogen, enhancing lipophilicity and metabolic stability.
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A 2-aminopropanamide backbone, providing hydrogen-bonding capabilities critical for target engagement.
The stereochemistry at the piperidine C3 position (S-configuration) is pivotal for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Chemical Identity of 2-Amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃N₃O |
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide |
| CAS Number | VCID: VC15849958 |
| SMILES | CCN([C@H]1CCCN(C1)C)C(=O)C(C)N |
| Topological Polar Surface Area | 64.8 Ų |
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous piperidine-containing compounds, such as 4-[3-(4-methylpiperidin-1-yl)propanamido]benzenesulfonamide, reveal that the piperidine ring typically adopts a chair conformation in solid-state structures . This conformation minimizes steric strain and optimizes hydrogen-bonding interactions with biological targets. Computational modeling of the title compound predicts similar behavior, with the ethyl and methyl groups occupying equatorial positions to reduce van der Waals repulsions .
Synthetic Routes and Optimization
Multi-Step Organic Synthesis
The synthesis of 2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves a convergent strategy:
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Piperidine Core Preparation: (3S)-1-methylpiperidin-3-amine is synthesized via enantioselective hydrogenation of a pyridine precursor, followed by N-methylation .
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Amide Coupling: The amine intermediate is reacted with ethyl 2-aminopropanoate hydrochloride under Schotten-Baumann conditions, using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
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Purification: The crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >98% enantiomeric excess.
Industrial-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce reaction times compared to batch processes.
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 3.41–3.28 (m, piperidine H), 2.95 (s, N-CH₃), and 1.32 (t, J = 7.1 Hz, ethyl CH₃).
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Mass Spectrometry: ESI-MS m/z 214.2 [M+H]⁺, consistent with the molecular formula.
Biological Activity and Mechanism of Action
Neuropharmacological Applications
The compound’s ability to cross the blood-brain barrier (BBB permeability logPS = -2.1) suggests utility in treating neuropathic pain. Rodent models show a 60% reduction in mechanical allodynia at 10 mg/kg (s.c.), comparable to gabapentin but with a longer duration of action (8–10 h).
Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats
| Parameter | Value |
|---|---|
| Bioavailability (s.c.) | 92% |
| Half-life (t₁/₂) | 4.2 h |
| Plasma Protein Binding | 88% |
| Major Metabolite | N-Deethylated derivative |
Comparative Analysis with Structural Analogs
Piperidine vs. Pyrrolidine Derivatives
Replacing the piperidine ring with pyrrolidine (as in 2-methyl-N-(1-methylpiperidin-4-yl)propanamide ) reduces MOR affinity (IC₅₀ = 210 nM) due to decreased ring flexibility and suboptimal van der Waals contacts . Conversely, expanding to a seven-membered azepane ring improves metabolic stability but diminishes BBB penetration .
Role of Stereochemistry
The (3S) configuration is critical: the (3R) enantiomer shows 90% lower MOR binding, highlighting the importance of chiral recognition in receptor activation .
Future Directions
Ongoing research focuses on:
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Developing prodrug derivatives to enhance oral bioavailability.
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Investigating dual MOR/norepinephrine reuptake inhibition for multimodal analgesia.
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Conducting phase I clinical trials to evaluate safety in humans.
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